molecular formula C14H20O B7973404 1-(2-Ethylphenyl)hexan-1-one CAS No. 35028-10-5

1-(2-Ethylphenyl)hexan-1-one

Cat. No.: B7973404
CAS No.: 35028-10-5
M. Wt: 204.31 g/mol
InChI Key: KYUGBTPRLDSFQP-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)hexan-1-one is an organic compound with the molecular formula C14H20O It is a ketone characterized by the presence of a hexanone chain attached to a 2-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethylphenyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethylbenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylphenyl)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 2-ethylbenzoic acid.

    Reduction: Formation of 1-(2-ethylphenyl)hexanol.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

1-(2-Ethylphenyl)hexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2-ethylphenyl)hexan-1-one exerts its effects depends on the specific reaction or application. In general, the ketone group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. The molecular targets and pathways involved vary based on the context of its use, such as in organic synthesis or potential biological interactions.

Comparison with Similar Compounds

    1-Phenylhexan-1-one: Lacks the ethyl group on the aromatic ring, leading to different reactivity and properties.

    1-(2-Methylphenyl)hexan-1-one: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.

    1-(2-Isopropylphenyl)hexan-1-one: Features an isopropyl group, which introduces more steric hindrance compared to the ethyl group.

Uniqueness: 1-(2-Ethylphenyl)hexan-1-one is unique due to the presence of the ethyl group on the aromatic ring, which influences its reactivity and interactions in chemical reactions. This structural feature can affect the compound’s physical properties, such as boiling point and solubility, as well as its behavior in various synthetic and industrial processes.

Properties

IUPAC Name

1-(2-ethylphenyl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-3-5-6-11-14(15)13-10-8-7-9-12(13)4-2/h7-10H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUGBTPRLDSFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=CC=C1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309129
Record name 1-(2-Ethylphenyl)-1-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35028-10-5
Record name 1-(2-Ethylphenyl)-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35028-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Ethylphenyl)-1-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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